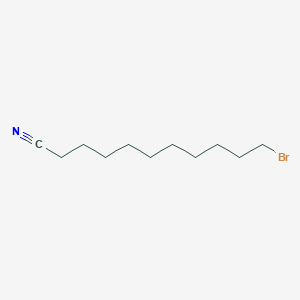

11-Bromoundecanenitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

11-bromoundecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrN/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCZYFKPSJYXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288412 | |

| Record name | 11-Bromoundecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6948-45-4 | |

| Record name | NSC55773 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Bromoundecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Context in Organic Synthesis

11-Bromoundecanenitrile, with the chemical formula C₁₁H₂₀BrN, serves as a crucial intermediate in the construction of sophisticated molecular architectures. mcmaster.ca The presence of two distinct reactive sites on its long alkyl chain—the bromo group, which is susceptible to nucleophilic substitution and coupling reactions, and the nitrile group, which can be hydrolyzed, reduced, or participate in cycloadditions—provides chemists with a powerful tool for molecular design. mcmaster.ca This dual reactivity allows for sequential or orthogonal chemical modifications, enabling the synthesis of complex target molecules that would be challenging to prepare otherwise.

The utility of this compound is particularly evident in the synthesis of bifunctional molecules, where it acts as a flexible linker to connect two or more molecular entities. lookchem.com This strategy is central to the development of novel therapeutic agents and functional materials. The long eleven-carbon chain offers spatial separation and flexibility between the connected moieties, a critical factor in optimizing their interactions with biological targets or their assembly into larger structures.

Synthetic Methodologies for 11 Bromoundecanenitrile

Novel Approaches in 11-Bromoundecanenitrile Synthesis

While established methods are effective, research continues to explore novel synthetic routes that are more sustainable, efficient, and atom-economical.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduwikipedia.org Applying these principles to the synthesis of this compound could involve several improvements over traditional methods.

Key principles and their potential application include:

Prevention of Waste: Optimizing reactions to achieve near-quantitative yields minimizes waste from byproducts and unreacted starting materials. mlsu.ac.in

Atom Economy: The nucleophilic substitution reaction itself has a high atom economy, as most atoms from the reactants are incorporated into the products. mlsu.ac.in

Safer Solvents and Auxiliaries: A major goal would be to replace traditional polar aprotic solvents like DMF, which have associated health concerns, with greener alternatives. rsc.org Research into benign solvent systems or solvent-free conditions is a key area of green chemistry. rsc.org

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu Phase-transfer catalysis, for example, can enable the reaction to proceed in a biphasic system (e.g., water and an organic solvent), reducing the need for large quantities of potentially hazardous organic solvents.

Table 3: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Traditional Approach | Potential Green Improvement |

| Safer Solvents yale.edu | Use of DMF or DMSO. | Use of ionic liquids, supercritical CO₂, or a bio-based solvent like Cyrene. |

| Catalysis yale.edumlsu.ac.in | Stoichiometric amount of cyanide salt in a single-phase solvent. | Use of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) in a biphasic water/organic system to improve efficiency and simplify purification. |

| Energy Efficiency yale.edu | Heating to 80-100°C for several hours. | Development of a more active catalytic system that allows the reaction to proceed at or near ambient temperature. |

| Reduce Derivatives yale.edu | N/A in this specific reaction. | This principle encourages avoiding protection/deprotection steps, which the direct synthesis already achieves. |

The development of catalytic methods offers a powerful route to enhance the synthesis of this compound. Catalysts can increase reaction rates, improve selectivity, and allow for milder reaction conditions. frontiersin.org

Phase-Transfer Catalysis (PTC): This is a highly relevant catalytic methodology for this synthesis. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the migration of the cyanide nucleophile from an aqueous or solid phase into the organic phase where the 1,11-dibromoundecane (B97371) substrate is dissolved. The catalyst's cation pairs with the cyanide anion, and the lipophilic alkyl groups on the cation allow the ion pair to cross the phase boundary. This avoids the need for expensive, anhydrous, and often toxic polar aprotic solvents.

Other Catalytic Approaches: While less common for this specific transformation, ongoing research in catalysis could provide future alternatives. This includes the development of novel metal-organic frameworks (MOFs) or supported catalysts that could offer high activity and selectivity, as well as ease of separation and recycling. aaqr.orgmdpi.com The broader field of asymmetric catalysis, while not relevant for this achiral molecule, drives the development of new catalysts and ligands that could be adapted for other challenging substitution reactions. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of 11 Bromoundecanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution 1D NMR provides the foundational data for the structural confirmation of 11-bromoundecanenitrile.

¹H NMR Analysis: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different sets of protons along its undecyl chain. A published analysis in deuterated chloroform (B151607) (CDCl₃) reports distinct multiplets and triplets. typeset.io The two protons on the carbon adjacent to the bromine atom (C1) appear as a triplet at approximately 3.41 ppm. The two protons on the carbon adjacent to the nitrile group (C10) also form a triplet, found at around 2.32 ppm, shifted downfield due to the electron-withdrawing effect of the cyano group. The protons on the carbon adjacent to the bromine-bearing carbon (C2) and the nitrile-adjacent carbon (C9) appear as multiplets around 1.84 ppm and 1.65 ppm, respectively. The remaining bulk of the methylene (B1212753) protons in the middle of the alkyl chain (C3-C8) overlap to form a large multiplet between 1.15 and 1.50 ppm. typeset.io

¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbon of the nitrile group (C11) is typically found in the 119-121 ppm range. The carbon bonded to the bromine atom (C1) appears at approximately 34.0 ppm. The carbons alpha to the nitrile (C10) and bromine (C2) are observed around 17.2 ppm and 32.8 ppm, respectively. The other methylene carbons along the chain have characteristic shifts in the aliphatic region (approx. 25-30 ppm). huji.ac.il Quaternary carbons, such as the nitrile carbon, often show weaker signals due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement. huji.ac.il

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |

| C1 (-CH₂Br) | ~3.41 | ~34.0 | Triplet (t) |

| C2 | ~1.84 | ~32.8 | Multiplet (m) |

| C3-C8 | ~1.25 - 1.50 | ~28.1 - 29.4 | Multiplet (m) |

| C9 | ~1.65 | ~25.4 | Multiplet (m) |

| C10 (-CH₂CN) | ~2.32 | ~17.2 | Triplet (t) |

| C11 (-C≡N) | --- | ~120.0 | --- |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

While 1D NMR is powerful, complex molecules and derivatives of this compound often require 2D NMR techniques for unambiguous signal assignment. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net For this compound, a COSY spectrum would show a correlation between the protons on C1 and C2, and between C9 and C10. It would also reveal the chain of connectivity through the overlapping methylene signals (C2 through C9), confirming the linear alkyl structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is crucial for definitively assigning the ¹³C signals. Each CH₂ group in this compound would produce a cross-peak connecting its proton chemical shift to its carbon chemical shift, resolving any ambiguity from the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. jeolusa.com

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within 5 parts per million (ppm), which allows for the determination of a molecule's elemental formula. hilarispublisher.com For this compound (C₁₁H₂₀BrN), the exact mass can be calculated and compared to the experimentally measured value. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. HRMS is critical for confirming the successful synthesis of derivatives, where the addition of the C₁₁H₂₀N fragment can be verified by the precise mass change. mdpi.comnih.gov

Interactive Data Table: Calculated HRMS Data for this compound

| Ion Formula | Isotope | Calculated Mass (m/z) |

| [C₁₁H₂₀⁷⁹BrN]⁺ | ⁷⁹Br | 245.0779 |

| [C₁₁H₂₀⁸¹BrN]⁺ | ⁸¹Br | 247.0759 |

| [C₁₁H₂₀⁷⁹BrN + H]⁺ | ⁷⁹Br | 246.0857 |

| [C₁₁H₂₀⁸¹BrN + H]⁺ | ⁸¹Br | 248.0837 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion of this compound), which is then fragmented through collision-induced dissociation (CID) to produce product ions. nationalmaglab.org The resulting fragmentation pattern provides valuable structural information. creative-proteomics.com

For this compound, fragmentation is expected to occur at the most labile sites. Key fragmentation pathways would include:

Loss of Bromine: Cleavage of the C-Br bond, which is relatively weak, would lead to the loss of a bromine radical (•Br), resulting in a prominent fragment ion [C₁₁H₂₀N]⁺.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the heteroatoms (bromine and nitrogen) is a common fragmentation pathway for alkyl halides and nitriles. miamioh.edulibretexts.org This would result in various charged fragments along the alkyl chain.

Alkyl Chain Fragmentation: The long hydrocarbon chain can fragment, typically producing a series of carbocation clusters separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Analysis of these fragmentation patterns is crucial for distinguishing between isomers and for identifying the site of modification in derivatives. nih.gov

Chromatographic Separations

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the analysis of its purity. chromatographyonline.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is frequently employed for the purification of this compound from reaction mixtures, which may contain starting materials like 1,10-dibromodecane (B1670030) and byproducts. A typical setup involves using silica (B1680970) gel as the stationary phase and a non-polar or moderately polar solvent system, such as diethyl ether or mixtures of hexane (B92381) and ethyl acetate, as the mobile phase (eluent). tdx.cat

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is well-suited for analyzing volatile compounds like this compound. phenomenex.comnih.gov In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column. shimadzu.com This technique provides excellent separation and can be used to assess purity and quantify the compound in a mixture. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile derivatives of this compound. annlabmed.org Separation is achieved by pumping a liquid mobile phase through a column packed with a solid stationary phase. Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is a common configuration. rsc.org

Gel Permeation Chromatography (GPC) for Polymer Characterization (if applicable to derivatives)

When this compound is used as a monomer to synthesize polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), becomes an indispensable tool for characterizing the resulting macromolecules. rroij.comwikipedia.orgresearchgate.net GPC separates molecules based on their hydrodynamic volume or size in solution. rroij.comwikipedia.org This technique is crucial for determining key polymer properties such as the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.net These parameters significantly influence the physical properties of the polymer, including its strength, brittleness, and flexibility. researchgate.net

In a GPC system, a dissolved polymer sample is passed through a column packed with porous gel beads. wikipedia.org Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. rroij.com Smaller molecules can enter the pores, leading to a longer retention time. rroij.com The output is a chromatogram showing the distribution of molecular sizes in the polymer sample.

The molecular weight distribution of a polymer derived from this compound can be determined by calibrating the GPC system with polymer standards of known molecular weights, such as polystyrene. shimadzu.czrroij.com A calibration curve of log molecular weight versus retention time is then used to calculate the molecular weight averages of the sample. researchgate.net The choice of solvent is critical, as it must completely dissolve the polymer without degrading it. researchgate.net For polymers derived from this compound, solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) might be suitable. shimadzu.cz

Table 2: Typical GPC Parameters for Polymer Analysis

| Parameter | Condition |

|---|---|

| Columns | Series of columns with varying pore sizes |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index Detector (RID) |

| Calibration | Polystyrene standards |

| Temperature | Ambient or elevated for high crystallinity polymers |

Vibrational Spectroscopy

Vibrational spectroscopy techniques are powerful for elucidating the molecular structure and identifying functional groups within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. savemyexams.comwisc.edu It is based on the principle that covalent bonds vibrate at specific frequencies. savemyexams.com When a molecule is irradiated with infrared radiation, it absorbs energy at frequencies that match the natural vibrational frequencies of its bonds. savemyexams.commegalecture.com An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which is the reciprocal of the wavelength. savemyexams.com

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups. The presence of the nitrile group (C≡N) is identified by a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. ocr.org.uk The carbon-bromine (C-Br) bond will show a stretching vibration in the fingerprint region, typically between 690 and 515 cm⁻¹. libretexts.org Additionally, the long alkyl chain will produce characteristic C-H stretching vibrations between 3000 and 2850 cm⁻¹ and C-H bending vibrations around 1470-1350 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N stretch | 2260-2220 ocr.org.uk | Medium, Sharp |

| Alkyl Halide | C-Br stretch | 690-515 libretexts.org | Medium to Weak |

| Alkane | C-H stretch | 3000-2850 libretexts.org | Strong |

| Alkane | C-H bend | 1470-1350 libretexts.org | Medium |

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. renishaw.commt.com It is based on the inelastic scattering of monochromatic light, usually from a laser. mt.com When light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). mt.com The energy difference, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. stellarnet.us

A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. mt.com For this compound, the C≡N stretching vibration, also active in the IR, will appear in the Raman spectrum around 2260-2220 cm⁻¹. uci.edu The C-Br stretching vibration is also readily observed in the Raman spectrum, typically in the range of 700-505 cm⁻¹. uci.edu The long carbon-carbon backbone of the undecane (B72203) chain will also produce characteristic skeletal vibrations. renishaw.com

Table 4: Expected Raman Shifts for this compound

| Functional Group | Bond Vibration | Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N stretch | 2260-2220 uci.edu | Moderate |

| Alkyl Halide | C-Br stretch | 700-505 uci.edu | Strong |

| Alkane | C-C stretch | 1250-630 | Moderate |

| Alkane | C-H stretch | 2960-2810 | Strong |

Other Advanced Analytical Techniques for Derived Materials

Atomic Force Microscopy (AFM) for Surface Morphology

When this compound or its derivatives are used to create thin films or self-assembled monolayers (SAMs), Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography at the nanoscale. measurlabs.comatriainnovation.com AFM can provide high-resolution, three-dimensional images of a surface, allowing for the measurement of features such as roughness, domain structures, and the presence of defects. measurlabs.comnist.gov

The principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. nanoscientific.org Forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode. nanoscientific.org By recording the cantilever's deflection as the tip is scanned, a topographical map of the surface is generated. atriainnovation.com AFM can be operated in different modes, such as contact mode, non-contact mode, and tapping mode, to accommodate various sample types and imaging conditions. measurlabs.com

For SAMs derived from this compound, AFM can reveal the packing and ordering of the molecules on the substrate. utwente.nl It can be used to visualize the formation of ordered domains and identify defects in the monolayer. mpg.de The high vertical resolution of AFM, which can be at the sub-nanometer level, is particularly advantageous for characterizing the subtle height differences in these molecular layers. measurlabs.com

X-ray Absorption Spectroscopy (XAS) and Electron Energy-Loss Spectroscopy (EELS) for Elemental and Electronic Structure

While specific, published X-ray Absorption Spectroscopy (XAS) and Electron Energy-Loss Spectroscopy (EELS) studies on this compound are not extensively documented, the principles of these techniques and data from analogous compounds provide a clear framework for how they would be used to characterize its elemental and electronic structure. These methods are exceptionally suited for probing the local atomic environment of the distinct bromine atom and the carbon-nitrogen triple bond of the nitrile functional group.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is a powerful, element-specific technique used to determine the local geometric and electronic structure of matter. synchrotron.org.aursc.org An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). lightsource.ca XANES provides information on the oxidation state and coordination chemistry, while EXAFS reveals details about interatomic distances and coordination numbers for the absorbing atom. lightsource.cameasurlabs.com

For this compound, XAS would be primarily focused on the Bromine (Br) K-edge , which occurs at approximately 13,474 eV. researchgate.net

Research Findings from Analogous Compounds:

XANES Analysis : The position and features of the Br K-edge are highly sensitive to the chemical environment of the bromine atom. libretexts.orgyoutube.com In organobromine compounds, the XANES spectrum features a distinct pre-edge or near-edge peak corresponding to the excitation of a 1s core electron to an unoccupied antibonding molecular orbital (1s → σ*) associated with the C-Br bond. researchgate.net Studies on long-chain aliphatic bromides, such as 1-bromoeicosane, show this characteristic peak at a specific energy (~13,473 eV), which distinguishes it from aromatic bromides (e.g., 4-bromophenol) and inorganic bromide ions. researchgate.net This allows for the unambiguous confirmation of the aliphatic C-Br covalent bond in this compound and provides insight into its electronic structure. The energy of this absorption edge is a primary indicator of the element's oxidation state. libretexts.org

EXAFS Analysis : The oscillatory structure in the EXAFS region, extending several hundred eV past the absorption edge, results from the backscattering of the ejected photoelectron by neighboring atoms. lightsource.canih.gov Analysis of the EXAFS region of the Br K-edge would yield precise structural information. Specifically, it can determine the C-Br bond distance with high accuracy (on the order of 0.02 Å) and provide the coordination number and distances of the subsequent carbon shells. nih.govnih.gov Studies on various bromoalkanes have successfully used EXAFS to measure these structural parameters. nih.govru.nl

Table 1: Expected Br K-edge XANES Features for this compound based on Analogous Compounds

| Compound Type | Absorbing Atom | Key XANES Feature | Approximate Energy (eV) | Inferred Information | Source(s) |

|---|---|---|---|---|---|

| Aliphatic Organobromine (e.g., this compound, 1-Bromoeicosane) | Bromine (Br) | 1s → σ* (C-Br) transition | ~13,473 | Covalent aliphatic C-Br bond, local electronic structure | researchgate.net |

| Aromatic Organobromine (e.g., 4-Bromophenol) | Bromine (Br) | 1s → π* transition | Slightly different energy from aliphatic | Covalent aromatic C-Br bond, different C-Br bond length | researchgate.net |

| Inorganic Ionic Bromide (e.g., KBr) | Bromine (Br) | Main absorption edge (white line) | ~13,475 | Ionic state, coordination environment | researchgate.net |

Electron Energy-Loss Spectroscopy (EELS)

EELS is a complementary technique often performed in a Transmission Electron Microscope (TEM) that analyzes the energy lost by electrons as they pass through a thin sample. eels.infowikipedia.org This energy loss corresponds to the excitation of core-level electrons to unoccupied states, providing elemental and chemical information with high spatial resolution. eels.infoaps.org The near-edge fine structure in EELS (ELNES) is analogous to XANES and reveals details about bonding, oxidation state, and the density of unoccupied states. eels.infoeels.info

For this compound, EELS is ideal for characterizing the light elements of the nitrile functional group (C≡N) .

Research Findings from Analogous Compounds:

Carbon K-edge : The C K-edge spectrum would provide a detailed fingerprint of the different carbon environments. A distinct, sharp peak corresponding to the 1s → π* transition of the sp-hybridized carbon in the C≡N triple bond is expected. In studies of organic matter containing nitriles, this feature has been identified at approximately 286.5 eV. nih.gov This peak would be clearly separated from the broader features at higher energies corresponding to the 1s → σ* transitions of the sp3-hybridized carbons in the undecyl chain.

Nitrogen K-edge : The N K-edge provides unambiguous confirmation of the nitrile group. The spectrum is characterized by a strong peak resulting from the 1s → π* transition of the nitrogen atom in the C≡N bond. This peak is consistently reported in the range of 399-400 eV for various nitrile-containing compounds. nih.govresearchgate.net The fine structure of the N K-edge (ELNES) is sensitive to the local bonding environment and can confirm the chemical state of nitrogen within the molecule. eels.infoeels.info

Table 2: Expected Core-Loss EELS Features for the Nitrile Group in this compound

| Element Edge | Electronic Transition | Approximate Energy Loss (eV) | Inferred Information | Source(s) |

|---|---|---|---|---|

| Carbon K-edge | 1s → π* (for C≡N) | ~286.5 | Presence of C≡N triple bond, sp hybridization | nih.gov |

| 1s → σ* (for C-C/C-H) | >287 | Aliphatic carbon chain structure | nih.gov | |

| Nitrogen K-edge | 1s → π* (for C≡N) | ~399 - 400 | Unambiguous identification of the nitrile functional group | nih.govresearchgate.net |

Mechanistic Investigations Involving 11 Bromoundecanenitrile

Elucidation of Reaction Mechanisms in Synthesis

The primary synthesis of 11-bromoundecanenitrile is often achieved through a nucleophilic substitution reaction. One common method involves the reaction of 1,10-dibromodecane (B1670030) with a cyanide salt, such as potassium cyanide, in a suitable solvent like N,N-dimethylformamide (DMF). mcmaster.ca

The underlying mechanism for this transformation is a bimolecular nucleophilic substitution (SN2). libretexts.org In this concerted, single-step process, the cyanide ion (CN⁻) acts as the nucleophile and attacks the electrophilic carbon atom attached to one of the bromine atoms. libretexts.orgchemistrysteps.com The attack occurs from the side opposite to the bromine leaving group, leading to an inversion of stereochemical configuration if the carbon were chiral. libretexts.org The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group. libretexts.org Given that the substrate is a primary alkyl halide, the SN2 pathway is highly favored over a unimolecular (SN1) mechanism, which would involve the formation of a less stable primary carbocation. libretexts.org

Mechanistic Studies of Functionalization Reactions

The dual functionality of this compound makes it a versatile intermediate for synthesizing more complex molecules. lookchem.com Mechanistic studies have focused on reactions targeting either the alkyl bromide or the nitrile group.

The bromine atom serves as an effective leaving group in nucleophilic substitution reactions. lookchem.com A notable example is the synthesis of 12-mercaptododecanenitrile, where this compound is treated with thiourea (B124793) in ethanol. mtu.edu This reaction also proceeds via an SN2 mechanism, with the sulfur atom of thiourea acting as the nucleophile to displace the bromide ion. libretexts.orgmtu.edu The initial product is an isothiouronium salt, which is subsequently hydrolyzed with a base like potassium hydroxide (B78521) (KOH) to yield the final thiol product, 12-mercaptododecanenitrile. mtu.edu

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in either acidic or basic aqueous solutions, typically proceeding through an amide intermediate. chemistrysteps.comlibretexts.org

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. chemistrysteps.compressbooks.pub A weak nucleophile, such as water, can then attack this activated carbon. pressbooks.pub Subsequent deprotonation and tautomerization of the resulting imidic acid intermediate yields an amide, which is then further hydrolyzed under acidic conditions to the corresponding carboxylic acid. chemistrysteps.compressbooks.pub

Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile like the hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon. chemistrysteps.comlibretexts.org This forms an imine anion intermediate. libretexts.org Protonation of this intermediate leads to an imidic acid, which tautomerizes to the amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions results in a carboxylate salt, which can be protonated in a final step to give the carboxylic acid. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.compressbooks.pub The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an imine anion salt. chemistrysteps.com This intermediate undergoes a second hydride addition, resulting in a dianion which, upon aqueous workup, is protonated to yield the primary amine (R-CH₂NH₂). libretexts.orgpressbooks.pub

Reaction with Organometallic Reagents: Nitriles react with organometallic reagents, such as Grignard reagents (R-MgX), to produce ketones after hydrolysis. chemistrysteps.compressbooks.pub The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming an imine anion which is stabilized as a magnesium salt. chemistrysteps.comlibretexts.org This intermediate is stable enough to prevent a second addition of the organometallic reagent. Subsequent hydrolysis protonates the intermediate, which then converts to a ketone. libretexts.org

Nucleophilic Reactions at the Bromine Center

Kinetic and Thermodynamic Aspects of Reactions

The rate of the SN2 reactions central to the synthesis and functionalization of this compound is dependent on several factors, including the nature of the leaving group. The reaction is bimolecular, meaning its rate depends on the concentration of both the alkyl halide substrate and the incoming nucleophile. libretexts.org

Bromine is an effective leaving group, making these substitutions kinetically favorable. The strength of the carbon-halogen bond and the stability of the resulting halide anion influence leaving group ability. Studies on similar SN2 reactions have shown that iodides react fastest, followed by bromides, and then chlorides. nih.gov This trend is illustrated by the relative rate constants observed in the reaction of various ethyl halides with cyanide. nih.gov

| Leaving Group | Substrate | Relative Rate Constant |

| Chloride (Cl⁻) | Ethyl Chloride | 1 |

| Bromide (Br⁻) | Ethyl Bromide | 30 |

| Iodide (I⁻) | Ethyl Iodide | 100 |

| Tosylate (OTs⁻) | Ethyl Tosylate | 10 |

| This table presents generalized relative rates for an SN2 reaction to illustrate leaving group effects and is based on analogous systems. nih.gov |

Theoretical and Computational Studies of 11 Bromoundecanenitrile and Its Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, which are based on solving the Schrödinger equation, are fundamental to determining the electronic structure and intrinsic properties of a molecule. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. ub.eduresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium to large molecules like 11-bromoundecanenitrile.

DFT calculations can predict a variety of molecular properties that are crucial for understanding the molecule's behavior. These include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the geometry around the sp3-hybridized carbons of the alkyl chain, the C-Br bond, and the linear C≡N group.

Atomic Charges: Methods like Mulliken population analysis can be used to determine the partial atomic charges, revealing the electron distribution across the molecule. nih.gov This would highlight the electrophilic carbon attached to the bromine and the electron-withdrawing nature of the nitrile group.

Vibrational Frequencies: These calculations predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm the structure. Key vibrational modes for this compound would include the C-Br stretching frequency and the characteristic C≡N stretching frequency.

A representative table of properties for a long-chain haloalkanenitrile that would be generated from DFT calculations is shown below.

| Property | Calculated Value (Illustrative) | Description |

|---|---|---|

| Total Energy | -2850.5 Hartree | The total electronic energy of the molecule in its ground state. |

| Dipole Moment | ~5.5 Debye | The measure of net molecular polarity, arising from the vector sum of C-Br and C-N bond dipoles. |

| C-Br Bond Length | ~1.96 Å | The distance between the carbon and bromine atoms. |

| C≡N Bond Length | ~1.15 Å | The length of the carbon-nitrogen triple bond. tdx.cat |

| Mulliken Charge on Br | -0.15 e | Partial charge on the bromine atom, indicating its electronegativity. |

| Mulliken Charge on N | -0.45 e | Partial charge on the nitrogen atom of the nitrile group. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), solve the Schrödinger equation more rigorously than DFT, often leading to higher accuracy, albeit at a significantly greater computational cost. researchgate.netresearchgate.net

For a molecule like this compound, high-accuracy ab initio calculations would be employed to:

Benchmark DFT Results: Validate the accuracy of less computationally expensive methods like DFT.

Calculate Precise Energies: Obtain highly accurate values for ionization potentials and electron affinities.

Investigate Weak Interactions: Accurately model non-covalent interactions, which are important for the conformational preferences of the long alkyl chain.

Due to their computational expense, these methods are often used for smaller molecules or to calculate specific properties of larger molecules where high accuracy is paramount.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to explore the physical movements and conformational possibilities of molecules over time.

The long, flexible undecyl chain of this compound can adopt a vast number of different three-dimensional shapes, or conformations, due to rotation around its single bonds. Conformational analysis is the study of these different conformers and their relative energies. ub.edu

Molecular modeling techniques, often using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations), are employed to perform these analyses. A potential energy surface (PES) is generated by calculating the energy of the molecule as a function of its geometry, typically by systematically rotating one or more dihedral angles. This allows for the identification of:

Local Minima: Stable, low-energy conformations. For this compound, the fully extended, anti-periplanar (all-trans) conformation is expected to be a low-energy state, but gauche interactions can lead to other stable folded conformers.

Transition States: Energy barriers between different conformations.

Understanding the conformational preferences is crucial, as the molecule's shape influences its physical properties and how it interacts with other molecules or surfaces.

This compound is a valuable synthetic building block for creating more complex molecules, particularly bivalent ligands. These ligands consist of two pharmacophores connected by a linker, for which the undecyl chain of this compound is well-suited. Such ligands have been designed to target G protein-coupled receptor (GPCR) dimers, such as the cannabinoid receptor 1 (CB1).

In this context, molecular modeling and dynamics simulations are essential for studying how these derived ligands interact with their protein receptors.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It helps identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's binding site.

Molecular Dynamics (MD) Simulations: After docking, MD simulations can be run to observe the dynamic behavior of the ligand-receptor complex over time. This can confirm the stability of the binding pose, reveal conformational changes in the protein upon ligand binding, and be used to calculate binding free energies, which quantify the affinity of the ligand for the receptor. For a bivalent ligand derived from this compound, simulations would explore how the flexible linker allows the two pharmacophore heads to simultaneously engage with two receptor units or two binding sites on the same receptor.

Conformational Analysis and Exploration of Potential Energy Surfaces

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity.

HOMO: The outermost orbital containing electrons. It acts as the electron donor in a reaction. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential.

LUMO: The innermost orbital without electrons. It acts as the electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the chemical reactivity and stability of a molecule. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive.

For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack.

The HOMO is expected to have significant contributions from the lone pairs of the bromine and nitrogen atoms, making these sites potential nucleophilic centers.

The LUMO is likely to be localized around the antibonding σ* orbital of the C-Br bond, making the carbon atom attached to the bromine an electrophilic site susceptible to nucleophilic substitution.

The energies and distributions of these orbitals, readily calculated using DFT, provide a quantitative basis for predicting how this compound will behave in chemical reactions.

| Orbital | Property | Predicted Characteristics for this compound |

|---|---|---|

| HOMO | Energy (EHOMO) | Relatively high energy, indicating its ability to donate electrons. Localized on Br and N atoms. |

| LUMO | Energy (ELUMO) | Relatively low energy, indicating its ability to accept electrons. Localized on the σ*(C-Br) orbital. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | A large gap, typical for saturated alkyl chains, indicating overall chemical stability but with defined reactive sites. |

Applications of Chemical Machine Learning in Predicting Reaction Outcomes

The intersection of computational chemistry and artificial intelligence has ushered in a new era of predictive science, where machine learning (ML) models are increasingly utilized to forecast the outcomes of chemical reactions with remarkable accuracy. mdpi.comresearchgate.net While specific, published machine learning studies focusing exclusively on this compound are not yet prevalent, the established methodologies in the broader field of organic chemistry provide a clear framework for how such techniques can be applied to this bifunctional molecule. These data-driven approaches have the potential to significantly accelerate the discovery and optimization of synthetic routes involving long-chain haloalkanenitriles. researchgate.netgithub.com

Machine learning models, particularly those based on neural networks, support vector machines, and decision trees, are trained on large datasets of known chemical reactions. aimlic.com These datasets contain detailed information about reactants, reagents, solvents, catalysts, and experimental conditions, along with the resulting products and yields. acs.orgnih.gov By processing this information, the ML algorithms learn to identify complex, non-linear relationships between the inputs (the reaction components and conditions) and the output (the reaction outcome). researchgate.net For a molecule like this compound, which features both a nitrile and a bromoalkane functional group, ML models could be invaluable for predicting the chemoselectivity of a given reaction.

The primary reactions of this compound involve the nucleophilic substitution at the carbon atom bonded to the bromine. Predicting the success, yield, and potential side products of these reactions is a prime target for ML applications. An ML model designed for this purpose would first require a machine-readable representation of the molecule and the other reactants. chemrxiv.org This is often achieved using molecular fingerprints—a type of numerical descriptor that encodes the structural features of a molecule—or graph-based representations where atoms are nodes and bonds are edges. arxiv.org

Hypothetical Application to Nucleophilic Substitution

To predict the outcome of a nucleophilic substitution reaction on this compound, a dataset of similar reactions would be compiled. This would include reactions of various long-chain bromoalkanes with a diverse set of nucleophiles under different conditions. The model would learn to correlate features of the nucleophile (e.g., its strength, steric hindrance), the solvent (e.g., polarity, proticity), and the temperature with the reaction yield. chemrxiv.org

For instance, the model could be trained to predict the yield of the following generalized reaction:

Br-(CH₂)₁₀-CN + Nu⁻ → Nu-(CH₂)₁₀-CN + Br⁻

The training data would be structured to allow the algorithm to learn from a variety of inputs.

Table 1: Illustrative Training Data for a Machine Learning Model Predicting Nucleophilic Substitution Yield

| Reactant (Substrate) | Nucleophile | Solvent | Temperature (°C) | Experimental Yield (%) |

|---|---|---|---|---|

| This compound | Sodium Azide (B81097) (NaN₃) | DMSO | 60 | 92 |

| This compound | Sodium Cyanide (NaCN) | Ethanol/Water | 80 | 75 |

| This compound | Potassium Phthalimide | DMF | 90 | 88 |

| This compound | Sodium Hydroxide (B78521) (NaOH) | Water | 100 | 45 (Elimination) |

| 1-Bromodecane | Sodium Azide (NaN₃) | DMSO | 60 | 95 |

| 1-Bromododecane | Sodium Cyanide (NaCN) | Ethanol/Water | 80 | 78 |

This table is for illustrative purposes only and contains hypothetical data.

Once trained, the model could be used to predict the yield for a previously untested combination of nucleophile and conditions, guiding experimental design and saving significant resources. researchgate.netaimlic.com For example, a chemist could query the model to determine the optimal temperature for reacting this compound with a novel, complex nucleophile to maximize the yield of the desired substitution product while minimizing the formation of elimination byproducts. nih.gov

Predicting Competing Reactions

A more advanced application of machine learning would involve predicting the outcome when multiple reaction pathways are possible. For this compound, nucleophilic attack can be complicated by elimination reactions (E2), especially with strong, sterically hindered bases. Furthermore, certain nucleophiles or conditions could potentially interact with the nitrile group. A sophisticated ML model, trained on a sufficiently diverse dataset that includes examples of these competing pathways, could predict the ratio of substitution product to elimination product. u-tokyo.ac.jp

Table 2: Machine Learning Prediction of Product Ratios

| Substrate | Nucleophile/Base | Solvent | Temperature (°C) | Predicted Substitution Yield (%) | Predicted Elimination Yield (%) |

|---|---|---|---|---|---|

| This compound | Sodium ethoxide | Ethanol | 78 | 35 | 65 |

| This compound | Potassium t-butoxide | t-Butanol | 82 | 10 | 90 |

| This compound | Sodium iodide | Acetone | 56 | 98 | 2 |

| This compound | Ammonia | Ethanol | 50 | 85 | 15 |

This table is for illustrative purposes only and contains hypothetical data based on general chemical principles.

The development of such predictive tools relies heavily on the availability of large, high-quality datasets of chemical reactions. nih.gov As automated synthesis platforms become more common, the generation of such data is accelerating, paving the way for increasingly powerful and accurate machine learning models. mdpi.com While direct computational studies on this compound may be limited, the robust and rapidly evolving field of chemical machine learning provides a clear and promising path for the future rational design of its synthesis and reactions. researchgate.net

Applications of 11 Bromoundecanenitrile As a Synthetic Building Block in Advanced Materials and Conjugated Systems

Functionalization of Polymeric Materials

The dual functionality of 11-bromoundecanenitrile makes it a significant component in polymer chemistry, where it can be used to introduce specific properties into polymer chains. Its incorporation can occur during polymerization or afterward through post-polymerization modification techniques.

Post-polymerization modification (PPM) is a powerful strategy for synthesizing libraries of functional polymers from a common precursor. mcmaster.ca This approach involves creating a "progenitor" polymer with reactive handles along its backbone, which can then be modified with various functional molecules in a subsequent step. mcmaster.cad-nb.info this compound is an ideal building block for creating such reactive polymers. The bromo- and nitrile groups can act as latent reactive sites for further functionalization.

One of the most efficient sets of reactions used in PPM is "click chemistry." nih.gov These reactions are characterized by their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, which prevents degradation of the polymer backbone. nih.govnobelprize.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. nobelprize.orgresearchgate.net

A polymer containing pendant groups derived from this compound can be modified using these strategies. For instance, the alkyl bromide can be converted to an azide (B81097). This azido-functionalized polymer can then react with various alkyne-containing molecules via CuAAC to attach a wide array of functionalities. Alternatively, the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing additional points for orthogonal conjugation. mdpi.com This allows for the precise introduction of desired chemical moieties, tailoring the polymer's properties for specific applications. mcmaster.ca

Table 1: Post-Polymerization Modification Strategies

| Reactive Handle from this compound | Potential Transformation | Click Reaction Application |

|---|---|---|

| Alkyl Bromide (-Br) | Conversion to Alkyl Azide (-N₃) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-functionalized molecules. nobelprize.orgresearchgate.net |

| Nitrile (-C≡N) | Reduction to Primary Amine (-CH₂NH₂) | Amide bond formation with activated esters. mdpi.com |

Conjugated polymers are a class of macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and unique optoelectronic properties. mcmaster.camit.edu The synthesis of these materials often relies on cross-coupling reactions like Stille or Suzuki polymerizations, or more recently, direct arylation polymerization (DArP). rsc.orgnih.govrsc.org

This compound can be used to introduce long, flexible, and functionalizable alkyl side chains onto the conjugated polymer backbone. These side chains are crucial for several reasons:

Solubility: Long alkyl chains improve the solubility of the otherwise rigid and often insoluble conjugated backbone in common organic solvents, which is essential for solution-based processing and device fabrication. rsc.org

Morphology Control: The nature of the side chains influences the packing of the polymer chains in the solid state, affecting the material's morphology and, consequently, its electronic properties.

Functionality: The terminal nitrile or bromo group provides a site for further chemical modification, allowing the properties of the conjugated polymer to be fine-tuned after polymerization. mcmaster.ca

For example, a monomer used in conjugated polymer synthesis (like a thiophene (B33073) or fluorene (B118485) derivative) can be functionalized with an this compound chain. This functionalized monomer is then copolymerized to integrate the undecanenitrile (B1346573) side chain into the final polymer architecture. mdpi.com

The incorporation of side chains derived from this compound has a significant impact on the properties of the resulting polymers. rsc.org

Optoelectronic Properties: While the conjugated backbone primarily determines the fundamental electronic properties like the bandgap, the side chains exert a secondary, yet crucial, influence. rsc.orgmdpi.com The length and chemical nature of the side chains can affect the polymer's conformation and intermolecular packing, which in turn modifies the effective conjugation length and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The presence of a polar nitrile group can alter the local dielectric environment, potentially influencing charge transport and exciton (B1674681) dynamics within the material. rsc.org

Physical Properties: The long, flexible alkyl chains enhance the processability and mechanical properties of the polymers. They can lower the melting point and glass transition temperature, making the material more amenable to processing techniques. Furthermore, the introduction of polar functional groups like nitriles can increase the polymer's surface energy and affect its interaction with other materials in a multilayer device stack. Research on polyethylene (B3416737) derivatives has shown that introducing various functional groups, including azides, can systematically modulate dielectric properties. rsc.org

Table 2: Influence of this compound-Derived Side Chains on Polymer Properties

| Property | Influence | Rationale |

|---|---|---|

| Solubility | Increased | The long alkyl chain disrupts intermolecular packing, enhancing solubility in organic solvents. rsc.org |

| Processability | Improved | Lowered melting and glass transition temperatures facilitate processing from solution or melt. |

| Optical Bandgap | Modulated | Side chains affect polymer backbone planarity and packing, which influences the effective conjugation length. rsc.org |

| Charge Transport | Modified | The polar nitrile group can alter the dielectric environment and influence charge carrier mobility. rsc.org |

| Mechanical Properties | Altered | Flexible side chains can improve ductility and film-forming capabilities. rsc.org |

Integration into Conjugated Polymer Architectures

Development of Functionalized Alkanethiols for Surface Modification

The ability to tailor the chemical and physical properties of surfaces is critical in fields ranging from electronics to biotechnology. This compound is a precursor for synthesizing functionalized alkanethiols used in the formation of self-assembled monolayers (SAMs).

To be used for surface modification of noble metal electrodes, the alkyl bromide of this compound must be converted into a thiol (-SH) group. This transformation can be achieved through a standard nucleophilic substitution reaction. A common method involves reacting the alkyl bromide with a sulfur nucleophile, such as potassium thioacetate, followed by hydrolysis of the resulting thioester to yield the alkanethiol. The nitrile group at the other end of the molecule typically remains intact during this process, resulting in 11-mercaptoundecanenitrile.

Alternatively, both the bromide and nitrile groups can be transformed. For example, the bromide can be converted to a thiol, and the nitrile can be reduced to a primary amine, yielding an amino-terminated alkanethiol. These transformations provide access to a range of bifunctional thiols for creating chemically versatile surfaces.

Alkanethiols spontaneously form highly ordered, dense monomolecular layers on the surfaces of noble metals like gold, silver, and platinum. ias.ac.insocietechimiquedefrance.fr This process, known as self-assembly, is driven by the strong affinity of the sulfur atom for the metal surface and stabilized by van der Waals interactions between the adjacent alkyl chains. societechimiquedefrance.fr

Functionalized alkanethiols derived from this compound are used to create SAMs with specific chemical functionalities exposed at the surface. For example, using 11-mercaptoundecanenitrile would result in a SAM presenting a layer of nitrile groups at the interface. These nitrile groups can then be used for subsequent chemical reactions or to control the surface properties, such as wettability and adhesion.

These functionalized surfaces are integral to many advanced applications:

Biosensors: SAMs can be used to immobilize biomolecules like antibodies or enzymes onto an electrode surface. rsc.org A SAM terminated with carboxylic acid groups (obtained by hydrolysis of the nitrile) can be activated to form amide bonds with proteins, creating a stable and oriented biological recognition layer. rsc.org

Molecular Electronics: By creating SAMs with different terminal groups, the electronic properties of the electrode-solution interface can be precisely controlled. mdpi.com This is crucial for fabricating molecular-scale electronic devices and studying electron transfer processes. societechimiquedefrance.fr

Corrosion Inhibition: Dense, well-ordered SAMs can act as a physical barrier, protecting the underlying metal surface from corrosive environments.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 1,10-dibromodecane (B1670030) |

| 11-amino-1-undecanethiol |

| This compound |

| 11-cyanoundecyltrichlorosilane |

| 11-mercaptoundecanenitrile |

| 11-mercaptoundecanoic acid |

| 16-Amino-1-hexadecanethiol |

| 2-mercaptobenzimidazole |

| 3-methoxythiophene |

| 4-vinylbenzyl-(trihydroxymethylphosphonium) chloride |

| 6-mercapto-1-hexanol |

| 6-mercaptohexanoic acid |

| 8-amino-1-octanethiol |

| 8-mercaptooctanoic acid |

| Amino-EG6-undecanethiol |

| Benzyl azide |

| Bromoisobutryl bromide |

| Chitosan |

| Chlorodicyclohexyl borane |

| Cysteine |

| Dimethylaminopyridine |

| Ethyl vinyl ether |

| Furan |

| Glucose |

| Glycine propargyl ester |

| Hexyl-azobenzenethiol |

| Maltose |

| Mercaptoethanol |

| Mercaptohexanol |

| Mercaptoundecanol |

| Methylsulfonyl |

| O-(carboxymethyl) hydroxylamine |

| Phenyl azide |

| Phenylacetylene |

| Poly(3-hexylthiophene) |

| Poly(tetrafluoroethylene) |

| Polyethylene |

| Poly(ethylene-co-vinyl acetate) |

| Polymethylmethacrylate |

| Polystyrene |

| Ruthenium carbene |

| Tetrakis(hydroxymethyl) chloride |

| Thiolactone |

| Trimethylsilylacetylene |

Electrochemical Studies of Interfacial Electron Transfer

While direct electrochemical studies focusing specifically on this compound are not extensively documented in the literature, its molecular structure makes it an exemplary candidate for investigating the fundamentals of interfacial electron transfer. The study of electron transfer kinetics at electrode surfaces is crucial for fields ranging from molecular electronics to biosensing. nih.gov Self-assembled monolayers (SAMs) provide a powerful platform for these investigations by allowing researchers to control the distance and chemical environment between an electrode and a redox-active species with molecular precision. nih.govillinois.edu

Molecules like this compound are well-suited for forming such SAMs on various electrode materials, including gold and carbon. nih.govaimspress.comnsf.gov The molecule possesses two key features for this application: a long alkyl chain (undecyl) that promotes the formation of a densely packed, ordered monolayer via van der Waals interactions, and terminal functional groups (bromo and nitrile) that define the chemical and electronic properties of the resulting interface. aimspress.com The terminal nitrile group, in particular, imparts a significant dipole moment, which can influence the local electric field at the electrode surface and affect the kinetics of charge transfer. aimspress.comnih.gov

In a typical experimental setup, a SAM of this compound could be formed on an electrode surface. The bromo- group could then be chemically modified to attach a redox-active probe (like ferrocene (B1249389) or ruthenium complexes) at a fixed distance from the electrode. nih.govnsf.gov Using electrochemical techniques such as cyclic voltammetry or electrochemical impedance spectroscopy, the rate of electron transfer between the electrode and the attached probe can be measured. nih.govnih.gov By studying how this rate changes in response to variables like applied potential, researchers can gain fundamental insights into the mechanisms of interfacial electron transfer. nih.govarxiv.org The presence of the nitrile-terminated surface would allow for systematic studies on how the interfacial dipole layer affects charge transfer kinetics, a key question in surface science. nih.govrsc.org

Precursor in Ligand and Drug Scaffold Synthesis

The bifunctional nature of this compound, featuring a reactive bromine atom and a versatile nitrile group at opposite ends of a long alkyl chain, makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds and molecular probes. lookchem.com

A significant application of this compound is as a precursor for the synthesis of flexible linkers used in bivalent ligands. lookchem.comnih.gov Bivalent ligands are molecules designed with two pharmacophores (active binding units) connected by a spacer, engineered to simultaneously engage two receptor binding sites. nih.govresearchgate.net This dual engagement can be particularly effective for targeting G-protein-coupled receptor (GPCR) dimers or oligomers, potentially leading to enhanced affinity, selectivity, and unique pharmacological profiles compared to their monovalent counterparts. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically investigating how modifications to a compound's chemical structure affect its biological activity. nih.govbiomolther.org In the context of the bivalent ligands derived from this compound precursors, SAR studies have been crucial for optimizing their interaction with the CB1 receptor. nih.gov

A key investigation focused on how the linker length influenced the binding affinity of the bivalent ligands for the CB1 receptor. nih.gov A series of ligands was synthesized with alkylamine linkers of varying lengths, from 5 to 23 atoms. nih.gov Radioligand binding assays revealed that the affinity was highly sensitive to the linker length. nih.govnih.gov The affinity was observed to initially increase as the linker was extended, reaching a peak, and then decreasing with further elongation. nih.gov This trend strongly suggests that an optimal linker length is required to most effectively bridge the two binding sites of the CB1 receptor dimer. nih.gov

The most potent compound in the series featured a linker composed of 15 atoms, which showed the highest affinity in displacing multiple radioligands. nih.gov This finding provides valuable insight into the spatial arrangement of CB1 receptor dimers on the cell membrane and serves as a critical design principle for developing future molecular probes and potential therapeutics targeting these receptor complexes. nih.govnih.gov

| Compound | Linker Chain (n) | Total Linker Atoms | CB1 Binding Affinity (Ki, nM) vs. [³H]SR141716A |

|---|---|---|---|

| 5a | 3 | 11 | 16.5 |

| 5b | 4 | 12 | 11.4 |

| 5c | 5 | 13 | 9.52 |

| 5d | 7 | 15 | 4.41 |

| 5e | 9 | 17 | 11.4 |

| 5f | 11 | 19 | 25.7 |

Data derived from Zhang et al., Journal of Medicinal Chemistry, 2010. nih.gov The table shows the structure-activity relationship for a series of bivalent ligands where 'n' represents the number of methylene (B1212753) groups in the alkylamine linker. The optimal binding affinity was observed for compound 5d with a 15-atom linker.

Design and Synthesis of Bivalent Ligands

Role in Nanomaterial Functionalization and Hybrid Systems

The unique chemical handles at either end of this compound make it a versatile molecule for the surface modification of nanomaterials and the construction of complex polymeric systems. lookchem.com

Surface functionalization is a critical step in tailoring nanoparticles for specific applications, such as improving their biocompatibility, stability in biological fluids, or for targeted drug delivery. issstindian.orgrsc.org This process involves attaching specific molecules (ligands) to the nanoparticle surface to impart desired properties. researchgate.net

This compound is an ideal candidate to act as a bifunctional linker for modifying nanoparticle surfaces. The molecule can be readily transformed into a ligand suitable for attachment to various nanoparticles. For instance, the bromine atom can be substituted with a thiol group (-SH), which forms a strong covalent bond with the surface of gold nanoparticles (AuNPs). beilstein-journals.org This approach was demonstrated in a study where 11-bromo-1-undecanethiol, a closely related derivative, was used to form a mixed monolayer on AuNPs. beilstein-journals.orgsemanticscholar.org The surface-bound bromine atoms were then converted into azide groups (–N₃) via nucleophilic substitution. beilstein-journals.orgsemanticscholar.org This created an "azide-ready" surface, poised for highly efficient and specific "click" chemistry reactions to attach other molecules, such as drugs or targeting peptides. semanticscholar.orgrsc.org

Alternatively, the terminal nitrile group of this compound can be chemically reduced to a primary amine (-NH₂). This amine group is one of the most common functional groups used in bioconjugation, allowing for the straightforward attachment of proteins, peptides, or DNA to the nanoparticle surface. researchgate.net The long, eleven-carbon alkyl chain serves as a robust spacer, separating the conjugated biomolecule from the nanoparticle surface to ensure it remains accessible and retains its biological function.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from rigid organic building units linked by strong covalent bonds. rsc.orgrsc.org Their ordered, porous structures are advantageous for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The synthesis of COFs typically requires rigid and geometrically well-defined monomers to achieve a crystalline framework. The flexible, linear aliphatic structure of this compound makes it generally unsuitable as a primary building block for the COF backbone. However, it could potentially be used in post-synthetic modification, where it could be grafted onto the internal pore surfaces of a pre-existing COF. This would functionalize the pores with long alkyl chains, altering the framework's properties, such as its hydrophobicity or affinity for specific guest molecules.

Hyperbranched Polymers (HPs) are three-dimensional, dendritic-like macromolecules synthesized in a one-pot reaction from ABₓ-type monomers (where x ≥ 2). nanotheranosticlab.comkpi.ua These polymers are characterized by a high density of functional groups and a globular structure. cmu.edu this compound serves as a potential precursor for an AB₂ monomer. For example, the bromine atom could be converted to a reactive group 'A' (like an alkyne or acrylate), and the nitrile group could be reduced to an amine and subsequently reacted to bear two reactive 'B' groups (such as two protected amines or two acrylates), thereby forming an AB₂ monomer. kpi.ua

The long undecyl chain would act as a flexible spacer between the branching points in the final polymer. Studies on HPs have shown that incorporating such flexible aliphatic spacers can significantly influence the polymer's properties, including its glass transition temperature (Tg) and molecular compactness. acs.org By varying the length of the spacer, the branching density can be controlled, allowing for the fine-tuning of the hyperbranched polymer's physical characteristics for applications such as viscosity modifiers or drug delivery vehicles. acs.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 11-Bromoundecanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution of 1,10-dibromodecane with cyanide ions. Key variables include reaction time, solvent polarity (e.g., DMF or acetonitrile), and temperature (60–80°C). In a reported protocol, reacting 1,10-dibromodecane with NaCN in DMF at 70°C for 24 hours yielded 42.4% of this compound . Purification via column chromatography (hexane/ethyl acetate) is critical to isolate the nitrile product from unreacted dibromide.

- Data Contradiction Note : Yields may vary due to competing elimination pathways; monitoring intermediates via TLC is recommended to optimize conditions.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR and IR spectroscopy. For this compound, the NMR spectrum in CDCl shows characteristic peaks at δ 1.15–1.50 (m, 12H, aliphatic chain), δ 3.34 (t, J = 7.5 Hz, 2H, BrCH), and δ 3.41 (t, J = 6.0 Hz, 2H, CNCH) . IR should confirm the nitrile group with a sharp peak near 2240 cm. Mass spectrometry (EI-MS) can further validate molecular weight (expected [M] at m/z 247).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Brominated nitriles require strict PPE (gloves, goggles, lab coat) and use in a fume hood due to potential lachrymatory and toxic effects. Avoid skin contact and inhalation; store in airtight containers away from reducing agents . Emergency protocols should include immediate washing with water and neutralization of spills with sodium bicarbonate.

Advanced Research Questions

Q. How does the alkyl chain length and bromine position in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The 11-carbon chain provides steric bulk, which can hinder nucleophilic substitution at the terminal bromine. In Suzuki-Miyaura couplings, the nitrile group may coordinate to palladium catalysts, requiring optimized ligands (e.g., XPhos) and bases (CsCO). Comparative studies with shorter-chain analogs (e.g., 9-Bromononanenitrile) reveal slower reaction kinetics for this compound due to increased steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding assays) often arise from impurities or solvent effects. Validate results via:

- Triangulation : Repeat assays in multiple solvents (DMSO vs. ethanol) .

- Purity Checks : Use HPLC-MS to confirm derivative integrity (>95% purity).

- Control Experiments : Compare with inert analogs (e.g., undecanenitrile) to isolate bromine-specific effects .

Q. How can researchers design experiments to study the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via:

- Kinetic Studies : Regular sampling for NMR or LC-MS to track nitrile → amide/carboxylic acid conversion.

- Competing Pathways : Assess bromide release via ion chromatography to distinguish hydrolysis from elimination .

Research Considerations

- Ethical Data Handling : Ensure raw data reproducibility by documenting reaction conditions and instrument calibration parameters .

- Advanced Instrumentation : Use high-field NMR (500 MHz+) for resolving overlapping aliphatic proton signals .

- Literature Gaps : Few studies explore the photostability of this compound; future work could investigate UV-induced degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。